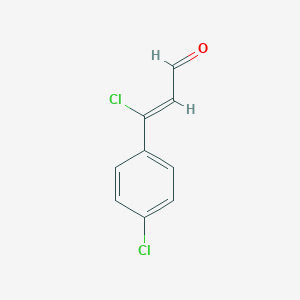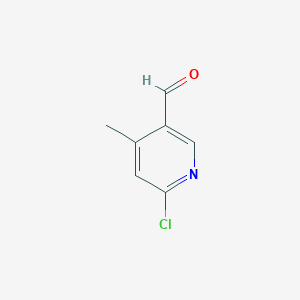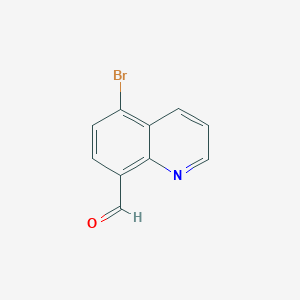
2-Aminocyclopentanol
Vue d'ensemble
Description
2-Aminocyclopentanol is an organic compound with the molecular formula C5H11NO It is a cyclopentane derivative where an amino group (-NH2) and a hydroxyl group (-OH) are attached to the cyclopentane ring
Synthetic Routes and Reaction Conditions:
Chemoenzymatic Synthesis: One efficient method involves the synthesis and subsequent Burkholderia cepacia lipase-catalyzed resolution of the racemic precursor trans-2-(diallylamino)cyclopentanol.
Ring-Opening Reaction: Another method includes the ring-opening of cyclopentane epoxide in ammonia water to obtain a trans-2-aminocyclopentanol raceme.
Resolution of Enantiomers: The resolution of (±)-trans-2-benzylaminocyclopentanol using D- or L-dibenzoyltartaric acid as the resolving agent, followed by debenzylation, yields the enantiomeric trans-2-aminocyclopentanols.
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Reduction: Reduction reactions can convert this compound to other derivatives, but detailed conditions are not specified.
Substitution: This compound can participate in substitution reactions, particularly involving the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce various substituted cyclopentanol derivatives.
Chemistry:
Chiral Building Block: this compound serves as a chiral building block in the synthesis of pharmaceuticals.
Biology:
Enzyme Inhibitors: This compound and its analogs can act as enzyme inhibitors in biochemistry research.
Medicine:
Pharmaceutical Synthesis: this compound is used in the synthesis of various pharmaceuticals, particularly those requiring chiral intermediates.
Industry:
Catalyst Development: In industrial processes, this compound can be modified to form ligands for catalytic complexes, which are crucial in large-scale syntheses of materials and chemicals.
Environmental Science:
Pollutant Degradation: Research in environmental science has explored using compounds like this compound for the degradation of pollutants.
Applications De Recherche Scientifique
Médecine : Bloc de construction chiral
2-Aminocyclopentanol : sert de bloc de construction chiral dans la synthèse de produits pharmaceutiques. Ses énantiomères peuvent être utilisés pour créer des médicaments ayant des activités spécifiques souhaitées, car la chiralité d’une molécule médicamenteuse peut influencer considérablement sa pharmacodynamique et sa pharmacocinétique .
Agriculture : Synthèse des pesticides
En agriculture, This compound peut être utilisé dans la synthèse de pesticides. Ses dérivés pourraient potentiellement servir d’intermédiaires dans la création de composés qui ciblent des ravageurs spécifiques sans nuire aux cultures ou à l’environnement .
Processus industriels : Développement de catalyseurs
Les processus industriels nécessitent souvent des catalyseurs pour améliorer les vitesses de réaction. This compound peut être modifié pour former des ligands pour des complexes catalytiques, qui sont essentiels dans les synthèses à grande échelle de matériaux et de produits chimiques .
Science de l’environnement : Dégradation des polluants
La recherche en science de l’environnement a exploré l’utilisation de composés comme This compound pour la dégradation des polluants. Ses dérivés pourraient faire partie de stratégies de biorémédiation pour décomposer les substances dangereuses en substances moins nocives .
Science des matériaux : Synthèse des polymères
En science des matériaux, This compound peut contribuer au développement de nouveaux polymères. Son incorporation dans les chaînes de polymères peut donner lieu à des matériaux ayant des propriétés uniques, comme une flexibilité ou une résistance accrue .
Recherche en biochimie : Inhibition enzymatique
This compound : et ses analogues peuvent agir comme des inhibiteurs enzymatiques dans la recherche en biochimie. En se liant aux sites actifs des enzymes, ils peuvent aider à étudier les mécanismes enzymatiques ou être utilisés dans la conception de médicaments pour traiter des maladies où la régulation enzymatique est perturbée .
Mécanisme D'action
Target of Action
Unfortunately, the specific targets of 2-Aminocyclopentanol are not well-documented in the literature. This compound is a cyclic amino alcohol, and such compounds often interact with various enzymes and receptors in the body. Without specific studies on this compound, it’s challenging to identify its primary targets and their roles .
Mode of Action
The mode of action of this compound is also not well-studied. Amino alcohols can act as both donors and acceptors of hydrogen bonds, allowing them to interact with various biological molecules. They can also form complexes with metal ions, which may influence their biological activity .
Biochemical Pathways
One study has reported the use of bacteria with cyclic amino alcohol deamination activity for the enantioselective synthesis of chiral cyclic β-amino alcohols, suggesting that this compound may be involved in similar biochemical transformations .
Result of Action
As a cyclic amino alcohol, it may interact with various enzymes and receptors, potentially influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-Aminocyclohexanol: A similar compound with a six-membered ring instead of a five-membered ring.
2-Aminocyclopropanol: A compound with a three-membered ring, offering different steric and electronic properties.
2-Benzylaminocyclopentanol: A derivative with a benzyl group attached to the amino group.
Uniqueness:
- 2-Aminocyclopentanol is unique due to its five-membered ring structure, which provides distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
2-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOUICIRBXFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903822 | |
| Record name | NoName_4581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57070-95-8, 59260-76-3 | |
| Record name | Cyclopentanol, cis-2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanol, trans-2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059260763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing enantiomerically pure trans-2-aminocyclopentanol?
A1: Several approaches have been explored for obtaining enantiomerically pure trans-2-aminocyclopentanol:
- Resolution with Chiral Acids: One method involves resolving (±)-trans-2-benzylaminocyclopentanol using resolving agents like D- or L-dibenzoyltartaric acid, followed by debenzylation. []
- Lipase-Catalyzed Kinetic Resolution: Researchers have successfully employed lipase-catalyzed kinetic resolution of (±)-trans-2-azidocycloalkanols, followed by conversion to the corresponding 2-aminocycloalkanols. Pseudomonas sp. lipases have shown high enantioselectivity in this process. []
- Chemoenzymatic Synthesis: Highly efficient chemoenzymatic syntheses have also been developed for trans-2-aminocyclopentanol derivatives, utilizing lipase-catalyzed acylation for high enantiomeric excesses. [, ]
Q2: How does the stereochemistry of 2-aminocyclopentanol affect its reactivity?
A2: The cis and trans isomers of this compound exhibit differences in reactivity, particularly in their reactions with formaldehyde. [] trans-2-Aminocyclopentanol forms a single isomer of NN′-methanoperhydrocycloalkano[d,i][1,6,3,8]dioxadiazecine upon condensation with formaldehyde. In contrast, the reaction with cis isomers might lead to different products.
Q3: Has the absolute configuration of trans-2-aminocyclopentanol enantiomers been determined?
A3: Yes, the absolute configuration of trans-2-aminocyclopentanol enantiomers has been established. Researchers converted the enantiomers to their quaternary ammonium acetate ester derivatives and compared their optical rotatory dispersion (ORD) spectra with those of cyclohexane derivatives with known configurations. []
Q4: What insights have photoelectron spectroscopy studies provided about this compound?
A4: Photoelectron spectroscopy studies have been instrumental in understanding the electronic structure and intramolecular hydrogen bonding in this compound isomers. [, ] The cis isomers exhibit shifts in the ionization energies of the nitrogen and oxygen lone pair orbitals (nO and nN) compared to the trans isomers, indicating the presence of intramolecular hydrogen bonding.
Q5: Can this compound be used as a chiral building block for synthesizing other optically active compounds?
A5: Yes, enantiomerically pure trans-2-aminocyclopentanol serves as a valuable chiral building block. It can be transformed into optically active polyamines via lipase-catalyzed double monoaminolysis of dimethyl malonate. [] It has also been used to synthesize the cyclopentylic analog of vesamicol. []
Q6: Are there any known applications of trans-2-aminocyclopentanol derivatives in asymmetric synthesis?
A6: Yes, optically active trans-2-(N,N-dialkylamino)cyclopentanols and their acetate derivatives have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. [] This highlights their potential in asymmetric catalysis.
Q7: Have any studies explored the biocatalytic potential of this compound?
A7: Research has investigated the bioreduction of 2-oxocyclopentanecarboxamides using enzymatic methods, leading to the synthesis of optically active 2-aminomethyl- and 2-aminocyclopentanols. [] This highlights the potential for employing biocatalytic approaches in producing these compounds.
Q8: What are the potential applications of high throughput screening methods in relation to this compound?
A8: High throughput solid-phase screening of bacteria with cyclic amino alcohol deamination activity has been investigated for the enantioselective synthesis of chiral cyclic β-amino alcohols, potentially including derivatives of this compound. [] This approach could accelerate the discovery of novel biocatalysts for synthesizing these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


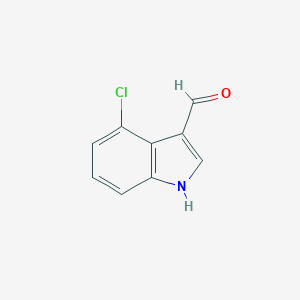
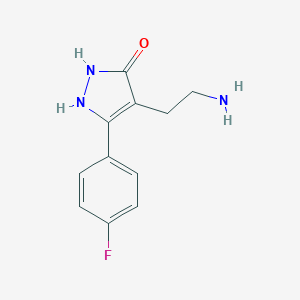
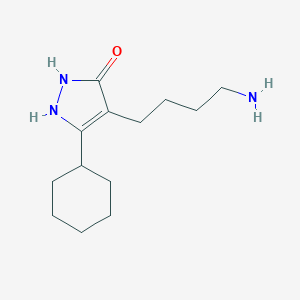


![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)
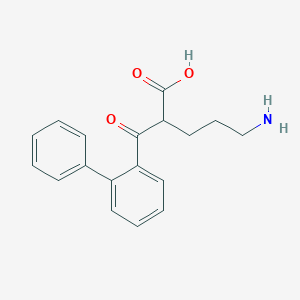
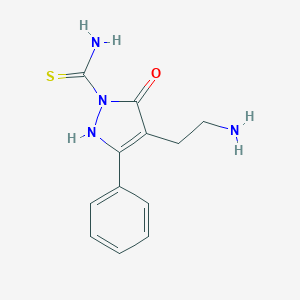
![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)


